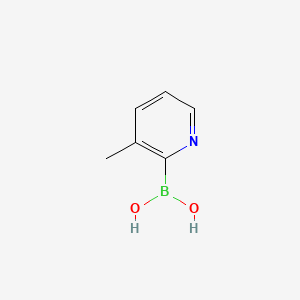

3-Methylpyridine-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylpyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEAFZXYIBHWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590402 | |

| Record name | (3-Methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930303-26-7 | |

| Record name | (3-Methylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-pyridineboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Versatile Pyridinyl Building Block

An In-Depth Technical Guide to 3-Methylpyridine-2-boronic acid (CAS: 930303-26-7)

In the landscape of modern medicinal chemistry and materials science, pyridinylboronic acids are indispensable tools for constructing complex molecular architectures.[1][2] Among these, this compound (CAS No. 930303-26-7) has emerged as a particularly valuable reagent. Its structure, featuring a pyridine ring substituted with both a boronic acid at the 2-position and a methyl group at the 3-position, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its core applications, with a focus on the mechanistic rationale behind its use in palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary drug discovery.[2][3] The boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, while the pyridine scaffold is a prevalent motif in a vast number of marketed pharmaceuticals, valued for its ability to engage in hydrogen bonding and modulate physicochemical properties.[1] This document is intended to serve as a practical resource for scientists seeking to leverage the full potential of this powerful synthetic intermediate.

Physicochemical Properties and Structural Data

Accurate characterization is the foundation of reproducible science. This compound is a solid compound whose stability and handling require careful consideration.[4] Key properties are summarized below.

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 930303-26-7 | [5][6][7] |

| Molecular Formula | C₆H₈BNO₂ | [4][6][7] |

| Molecular Weight | 136.94 g/mol | [4][6][8] |

| Appearance | Solid | [4] |

| Storage Conditions | Store in freezer, under -20°C. Keep sealed in a dry environment.[6][9] Air sensitive; store under inert gas like argon.[10] | |

| Synonyms | B-(3-Methyl-2-pyridinyl)-boronic acid, 3-Methylpyridin-2-ylboronic acid, 2-Borono-3-methylpicoline | [4][5][8] |

| pKa (Predicted) | 7.87 ± 0.58 | [9] |

Structural Representation

The structure combines the aromatic, electron-deficient pyridine ring with the Lewis acidic boronic acid moiety.

Caption: Structure of this compound.

Anticipated Spectroscopic Data

While a specific experimental spectrum for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (δ 2.0-2.5 ppm). The two hydroxyl protons on the boron atom are often broad and may exchange with solvent, sometimes appearing as a broad singlet.

-

¹³C NMR: The spectrum is expected to show six distinct carbon signals.[11] The carbon atom attached to the boron (C2) will be significantly affected by the boron's electronegativity. The other five carbons (four aromatic and one methyl) will have chemical shifts consistent with a substituted pyridine ring.[11]

-

¹¹B NMR: This technique is highly diagnostic for boron-containing compounds. A single, broad signal is expected, typically in the range of δ 28-34 ppm for trigonal boronic acids.

-

IR Spectroscopy: Characteristic peaks would include O-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching from the aromatic ring and methyl group (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and a strong B-O stretching band (~1300-1400 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of pyridinylboronic acids is a well-established field, with several robust methods available. For this compound, the most direct and common approach involves a halogen-metal exchange followed by borylation.

Dominant Synthetic Pathway: Halogen-Metal Exchange

This strategy relies on a suitable precursor, typically 2-bromo-3-methylpyridine. The high reactivity of organolithium or Grignard reagents is leveraged to replace the halogen with a metal, creating a nucleophilic pyridinyl species that is subsequently trapped by an electrophilic boron source.

Caption: General workflow for synthesis via halogen-metal exchange.

Causality Behind Experimental Choices:

-

Precursor: 2-Bromopyridine derivatives are preferred over chlorides due to the greater ease of halogen-metal exchange with bromine. Iodides are also effective but are often more expensive.

-

Reagents & Conditions: The reaction is performed at very low temperatures (e.g., -78 °C) to prevent side reactions of the highly reactive lithiated pyridine intermediate.[12] An in situ quench, where the organometallic reagent is added to a mixture of the halide and the borate ester, is often employed to immediately trap the reactive intermediate, thereby improving yields.[12]

-

Boron Source: Trialkyl borates, like triisopropyl borate (B(OiPr)₃), are used as the electrophilic boron source. They are less reactive than boron trihalides, allowing for more controlled reactions.

-

Workup: The initially formed boronate ester is hydrolyzed to the final boronic acid using an aqueous acid workup.

Representative Synthetic Protocol

This protocol is adapted from established procedures for analogous pyridinylboronic acids and should be optimized for this specific substrate.[12]

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a mechanical stirrer, temperature probe, and addition funnel with 2-bromo-3-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via syringe or addition funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at this temperature.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, again ensuring the temperature remains below -70 °C.

-

Warming & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Carefully quench the reaction by adding 1 M hydrochloric acid (HCl) at 0 °C. Stir vigorously for 1-2 hours until the hydrolysis is complete.

-

Isolation: Adjust the pH to ~7 with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by crystallization or column chromatography on silica gel to yield the pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[13] This reaction is a workhorse in pharmaceutical synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[13][14]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[13][15]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.[15]

-

Activation & Transmetalation: The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻).[16] This complex then transfers its organic group (the 3-methyl-2-pyridinyl moiety) to the palladium center, displacing the halide. This is the transmetalation step.[13][15]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[15]

Field-Proven Experimental Protocol for Suzuki Coupling

This is a general protocol and requires optimization based on the specific aryl halide substrate.

-

Reactor Setup: To a reaction vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water.

-

Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Heating: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling of this compound is critical for ensuring laboratory safety and maintaining the integrity of the reagent.

Hazard Identification

Based on supplier Safety Data Sheets (SDS), this compound is classified with several hazards:

-

H302: Harmful if swallowed.[10]

-

H312: Harmful in contact with skin (Acute Toxicity, Dermal, Category 4).[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H332: Harmful if inhaled (Acute Toxicity, Inhalation, Category 4).[10]

-

H335: May cause respiratory irritation.[10]

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[17] Ensure eyewash stations and safety showers are readily accessible.[18]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling.[10]

Storage and Stability

-

Conditions: Store in a tightly sealed container in a freezer at or below -20°C.[6][9]

-

Atmosphere: The compound is air-sensitive.[10] For long-term storage, it is best kept under an inert atmosphere of argon or nitrogen.[10][17]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]

-

Stability Issues: Boronic acids can be prone to protodeboronation (loss of the B(OH)₂ group) or formation of cyclic anhydrides (boroxines) upon standing, especially if exposed to moisture or heat. Proper storage is crucial to maintain purity and reactivity.

Conclusion

This compound is a high-value synthetic intermediate that provides chemists with a reliable method for introducing the 3-methylpyridine motif into a wide range of molecules. Its utility is primarily demonstrated through the robust and versatile Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe implementation in research and development workflows. As the demand for novel, complex small molecules continues to grow in the pharmaceutical and materials science sectors, the strategic application of well-designed building blocks like this compound will remain a key driver of innovation.

References

-

Monolithium 3-methylpyridine-2-boronate | C6H8BNO2 - BuyersGuideChem. (URL: [Link])

-

Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor - Waseda University. (URL: [Link])

-

3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS - Loba Chemie. (URL: [Link])

-

Recent progress in the synthesis of pyridinylboronic acids and esters - arkat usa. (URL: [Link])

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

3-pyridylboronic acid - Organic Syntheses Procedure. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])

-

The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (URL: [Link])

Sources

- 1. cas 930303-26-7|| where to buy this compound [chemenu.com]

- 2. nbinno.com [nbinno.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 930303-26-7 [amp.chemicalbook.com]

- 6. 930303-26-7|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. Monolithium 3-methylpyridine-2-boronate | C6H8BNO2 - BuyersGuideChem [buyersguidechem.com]

- 9. 930303-26-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Methylpyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpyridine-2-boronic acid (CAS 930303-26-7) is a heterocyclic organoboron compound with significant potential in synthetic chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, underscores the importance of a thorough understanding of its physical properties.[1] This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses the critical role of stability in its handling and application. While some fundamental properties are documented, a notable gap exists in the experimental literature regarding specific quantitative data. This document aims to bridge that gap by providing not only the available information but also the scientific framework for its empirical validation.

Chemical Identity and Core Structure

This compound, also known as 3-picoline-2-boronic acid, is a derivative of pyridine where a boronic acid group is substituted at the 2-position and a methyl group at the 3-position.[2][3] This substitution pattern imparts specific electronic and steric properties that influence its reactivity and physical behavior.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

} caption="Figure 1: 2D structure of this compound"

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source(s) |

| CAS Number | 930303-26-7 | [3][4] |

| Molecular Formula | C₆H₈BNO₂ | [2][3] |

| Molecular Weight | 136.94 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Synonyms | (3-methylpyridin-2-yl)boronic acid, 3-Picoline-2-boronic acid, Boronic acid, B-(3-methyl-2-pyridinyl)- | [2][3] |

Thermal Properties: A Lack of Experimental Data

A comprehensive understanding of a compound's thermal behavior is paramount for its safe handling, storage, and application in chemical synthesis.

Melting Point

The melting point is a fundamental physical property that provides insights into the purity and stability of a crystalline solid. As of the time of this guide, an experimentally determined melting point for this compound has not been reported in the literature. Chemical suppliers explicitly state that this data is not available.[1]

Boiling Point

A predicted boiling point of 323.9 °C at 760 mmHg is available from chemical suppliers.[1][2] It is crucial to note that this is a computational prediction and has not been experimentally verified. Boronic acids are known to undergo dehydration at elevated temperatures, which can complicate the determination of a true boiling point.

Experimental Protocol for Melting Point Determination

Given the absence of data, the following protocol is recommended for the experimental determination of the melting point, adhering to standard laboratory practices.

Instrumentation:

-

Capillary melting point apparatus (e.g., Mel-Temp or similar)

-

Melting point capillaries

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Loading: The powdered sample is packed into a melting point capillary to a height of 2-3 mm.

-

Measurement:

-

An initial rapid heating run should be conducted to estimate the approximate melting range.

-

A second, more precise measurement is then performed with a slow heating rate (1-2 °C per minute) near the estimated melting point.

-

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Profile: Predictions and Experimental Design

The solubility of this compound in various solvents is a critical parameter for its use in reactions, purification, and formulation. While specific quantitative solubility data is not available, a qualitative assessment can be inferred from its structure and the behavior of analogous compounds.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol): The presence of the boronic acid and pyridine nitrogen moieties suggests potential for hydrogen bonding, which may confer some solubility in polar protic solvents.

-

Polar Aprotic Solvents (e.g., THF, Acetone, DMF): These solvents are generally good solvents for boronic acids and are often used in Suzuki-Miyaura coupling reactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the molecule.

Experimental Protocol for Solubility Determination

A gravimetric method can be employed to determine the solubility of this compound in various solvents at a given temperature.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm)

-

Selected solvents for testing

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of the chosen solvent in a vial.

-

Equilibration: The vials are sealed and placed in a constant temperature bath, agitating for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: A known volume of the filtrate is transferred to a pre-weighed vial, and the solvent is evaporated under a stream of nitrogen or in a vacuum oven.

-

Quantification: The vial is re-weighed, and the mass of the dissolved solid is used to calculate the solubility in g/L or mol/L.

Acidity and the Boroxine Equilibrium

The boronic acid moiety is a Lewis acid, and its acidity (pKa) is a key factor in its reactivity and interaction with other molecules. A predicted pKa value for this compound is 7.87 .[2] This value suggests it is a weak acid.

A crucial aspect of boronic acid chemistry is the equilibrium between the monomeric boronic acid and its cyclic anhydride, the boroxine. This dehydration is a reversible process that can occur in the solid state and in solution, influenced by factors such as temperature, concentration, and the presence of water.

dot graph "Boroxine_Equilibrium" { layout=dot; rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#202124"]; bgcolor="#F1F3F4";

} caption="Figure 2: Dehydration equilibrium between the boronic acid and its boroxine."

This equilibrium can impact the accuracy of analytical measurements and the stoichiometry of reactions if not properly accounted for.

Spectroscopic Characterization: A Predictive Approach

Due to the lack of published experimental spectra for this compound, this section provides a predictive analysis based on the known spectral data of its parent compound, 3-methylpyridine, and general principles of spectroscopy for boronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the boronic acid group and the electron-donating effect of the methyl group.

-

¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The carbon atom attached to the boron will likely exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ from the boronic acid group.

-

C-H stretching vibrations for the aromatic and methyl groups around 2900-3100 cm⁻¹.

-

Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

A strong B-O stretching band, typically observed around 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be a key tool for confirming the molecular weight of this compound. The molecular ion peak [M]⁺ would be expected at m/z 137. Dehydration is a common fragmentation pathway for boronic acids, so a peak corresponding to [M-H₂O]⁺ may also be observed.

Stability and Handling

Proper storage and handling are essential to maintain the integrity of this compound.

-

Storage: It is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to minimize dehydration to the boroxine.[2] Storing in a freezer at temperatures under -20°C is also advised.[2]

-

Handling: Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable reagent with significant potential in organic synthesis. This guide has consolidated the available information on its physical properties and provided a framework for their experimental determination. The notable absence of comprehensive experimental data in the public domain highlights an opportunity for further research to fully characterize this important building block. A thorough understanding of its thermal properties, solubility, and stability is critical for its effective and safe utilization in research and development.

References

-

PubChem. (3-Methylpyridin-4-yl)boronic acid. [Link]

Sources

An In-depth Technical Guide to 3-Methylpyridine-2-boronic acid: A Keystone Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 3-methylpyridine-2-boronic acid, a pivotal reagent in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, and applications, with a focus on its instrumental role in the construction of complex molecular architectures.

Introduction: The Strategic Importance of Pyridinylboronic Acids

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and agrochemicals.[1] The introduction of a boronic acid moiety onto the pyridine ring, creating pyridinylboronic acids, has revolutionized the synthesis of biaryl and hetero-biaryl compounds, which are common motifs in bioactive molecules.[1][2] this compound, in particular, offers a unique combination of steric and electronic properties, making it a valuable building block for creating targeted molecular structures. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[2]

Molecular Structure and Physicochemical Properties

Chemical Formula: C₆H₈BNO₂[3][4]

Molecular Weight: 136.94 g/mol [1][3]

CAS Number: 930303-26-7[3]

The molecular structure of this compound features a pyridine ring substituted with a methyl group at the 3-position and a boronic acid group at the 2-position. This arrangement has significant implications for its reactivity. The electron-withdrawing nature of the pyridine nitrogen and the steric bulk of the adjacent methyl group influence the electronic properties and reactivity of the boronic acid moiety.

While a definitive crystal structure from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available, the expected planar structure of the pyridine ring with the boronic acid group's geometry can be inferred.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [5] |

| Boiling Point (Predicted) | 323.9 ± 44.0 °C at 760 mmHg | [1][6] |

| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 7.87 ± 0.58 | [7] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [7] |

Synthesis of this compound

The synthesis of pyridinylboronic acids is most commonly achieved through a halogen-metal exchange of a halopyridine precursor, followed by borylation with a trialkyl borate.[8] An "in-situ quench" protocol is often employed to improve yields, especially when the organometallic intermediate is unstable.[8]

Below is a representative protocol for the synthesis of a pyridylboronic acid, which can be adapted for this compound starting from 2-bromo-3-methylpyridine.

Experimental Protocol: Synthesis via Lithium-Halogen Exchange

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, charge the vessel with toluene, THF, triisopropyl borate, and 2-bromo-3-methylpyridine.[8]

-

Cooling: Cool the mixture to -40°C using a dry ice/acetone bath.[8]

-

Lithium-Halogen Exchange and Borylation: Add n-butyllithium (2.5M in hexanes) dropwise over 1 hour, maintaining the temperature at -40°C. The rationale for this "in-situ quench" is that the lithium-halogen exchange is significantly faster than the reaction of n-butyllithium with the borate ester. This ensures that the highly reactive 3-methyl-2-lithiopyridine intermediate is immediately trapped by the triisopropyl borate, minimizing side reactions.[8]

-

Stirring: Stir the reaction mixture for an additional 30 minutes at -40°C.[8]

-

Quenching and Work-up: Remove the cooling bath and allow the mixture to warm to -20°C. Add a 2N HCl solution.[8]

-

pH Adjustment: Once at room temperature, separate the aqueous layer and adjust the pH to approximately 7.6-7.7 with a 5N NaOH solution. A white precipitate should form.[8]

-

Extraction and Isolation: Saturate the aqueous layer with NaCl and extract with THF. Combine the organic phases and concentrate under reduced pressure.[8]

-

Purification: Crystallize the resulting solid from acetonitrile to yield the purified this compound.[8]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring, a singlet for the methyl group, and a broad singlet for the hydroxyl protons of the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the boron atom will likely have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for O-H stretching of the boronic acid (a broad band), C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyridine ring, and B-O stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Key Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its primary application is in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.

Mechanism of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium complex, forming the new C-C bond in the product (R¹-R²), and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a pyridinylboronic acid, which can be optimized for specific substrates.

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a base such as anhydrous potassium phosphate (K₃PO₄) or aqueous sodium carbonate (Na₂CO₃).[1]

-

Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand such as SPhos.[1]

-

Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent like 1,4-dioxane or toluene and water.[1]

-

Degassing: Degas the reaction mixture by bubbling argon through it or by several freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.[1]

-

Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate. Purify the crude product by flash column chromatography.[1]

Application in the Synthesis of Etoricoxib

While a direct synthesis of a marketed drug using this compound is not explicitly detailed in readily available literature, the synthesis of the COX-2 inhibitor Etoricoxib involves a key Suzuki-Miyaura coupling step with a closely related boronate salt of 2-methyl-5-bromopyridine.[9] This highlights the industrial relevance of this class of reagents in the synthesis of complex pharmaceutical agents. The synthesis of Etoricoxib demonstrates the power of using pyridinylboron reagents to construct the biaryl core of the drug molecule.[7][9]

Handling, Storage, and Safety

Safety Precautions:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Handling and Storage:

-

This compound is air and moisture sensitive. It should be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[7]

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical and agrochemical compounds. This guide has provided a detailed overview of its molecular structure, synthesis, and key applications, offering a foundation for its effective use in research and development.

References

- Castañer, R.M., Silvestre, J.S., Sorbera, L.A., & Castañer, J. (n.d.). Etoricoxib. Drugs of the Future.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.

- European Patent Office. (2014). A process for the preparation of etoricoxib.

- Google Patents. (2015). US9024030B2 - Process for the synthesis of etoricoxib.

- European Patent Office. (2013). PROCESS FOR THE SYNTHESIS OF ETORICOXIB.

- CymitQuimica. (n.d.). This compound.

-

PubChem. (n.d.). (3-Methylpyridin-4-yl)boronic acid. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

- ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical....

- Chemenu. (n.d.). cas 930303-26-7|| where to buy this compound.

- The Good Scents Company. (n.d.). 3-methyl pyridine, 108-99-6.

-

PubChem. (n.d.). 3-Pyridinylboronic acid. Retrieved from [Link]

- SpectraBase. (n.d.). 3-Methylpyridine.

- Organic Syntheses. (2005). 3-pyridylboronic acid. Org. Synth., 81, 89.

- Arkat USA, Inc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters.

- CymitQuimica. (n.d.). This compound.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Royal Society of Chemistry. (n.d.). Harnessing a bis-electrophilic boronic acid lynchpin for azaborolo thiazolidine (ABT) grafting in cyclic peptides.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- National Programme on Technology Enhanced Learning (NPTEL). (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- BLD Pharm. (n.d.). 372963-50-3|(6-Methylpyridin-2-yl)boronic acid.

- Matrix Fine Chemicals. (n.d.). (6-METHYLPYRIDIN-2-YL)BORONIC ACID | CAS 372963-50-3.

- SpectraBase. (n.d.).

- ChemScene. (n.d.). 1029654-16-7 | (2,4-Dimethylpyridin-3-yl)boronic acid.

Sources

- 1. cas 930303-26-7|| where to buy this compound [chemenu.com]

- 2. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (3-Methylpyridin-4-yl)boronic acid | C6H8BNO2 | CID 44754762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]

- 7. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

solubility of 3-Methylpyridine-2-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-Methylpyridine-2-boronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Recognizing a gap in readily available quantitative data for this specific reagent, this document focuses on the foundational physicochemical principles governing its solubility, provides a predictive analysis based on analogous compounds, and presents a robust experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-containing boronic acids in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction: The Significance of this compound

This compound is a heterocyclic organoboron compound of significant interest in modern organic synthesis. Its structure, which combines a pyridine ring with a boronic acid moiety, makes it a versatile building block for introducing the 3-methylpyridine group into more complex molecules. Pyridine-based structures are ubiquitous in pharmaceuticals and agrochemicals, making reagents like this essential for drug discovery and development pipelines.[1]

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[2] This Nobel Prize-winning methodology is one of the most powerful and widely used methods for forming carbon-carbon bonds.[3] The efficiency and success of a Suzuki-Miyaura coupling are critically dependent on reaction conditions, with solvent choice being paramount.[4] A thorough understanding of the reagent's solubility is therefore not merely an academic exercise but a practical necessity for reaction optimization, ensuring homogenous reaction mixtures, and simplifying downstream purification processes.

While boronic acids are invaluable, their physicochemical properties can present unique challenges. Unlike their more stable ester derivatives, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium, which is influenced by solvent and temperature, can complicate solubility studies and impact reaction outcomes. This guide will address these complexities and provide a clear framework for determining and understanding the solubility of this compound.

Physicochemical Properties and Structural Considerations

To understand the solubility of this compound, we must first consider its molecular structure and inherent properties.

| Property | Value | Source |

| Chemical Formula | C₆H₈BNO₂ | [6] |

| Molecular Weight | 136.94 g/mol | [7] |

| Appearance | Solid | [6] |

| CAS Number | 930303-26-7 | [6] |

The molecule's solubility is governed by the interplay of three key features:

-

The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid (due to the vacant p-orbital on the boron atom). This allows for strong interactions with polar protic and aprotic solvents.

-

The Pyridine Ring: The pyridine ring is a polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and imparts a degree of basicity to the molecule.

-

The Methyl Group (-CH₃): This is a small, nonpolar alkyl group that has a minor influence on the overall solubility profile compared to the more dominant polar functionalities.

The Boronic Acid-Boroxine Equilibrium

A critical and often confounding factor in the study of boronic acids is their propensity to form cyclic trimetric anhydrides, or boroxines, through intermolecular dehydration.[4] This is a reversible process that is highly dependent on the solvent environment and temperature.

Caption: Fig. 1: Equilibrium between boronic acid and its boroxine.

The boroxine is significantly less polar and has a different crystalline structure than the parent boronic acid. Consequently, it exhibits vastly different solubility characteristics.[4] This equilibrium means that when measuring solubility, one may be assessing a mixture of these two species, making reproducible data difficult to obtain without strict experimental control.[4] The presence of water, even in trace amounts, can shift the equilibrium back towards the monomeric acid.

Predictive Solubility Analysis and Analogous Compounds

While specific quantitative data for this compound is not widely published, a common scenario for specialized reagents, we can make strong predictions based on its structure and data from analogous compounds.[8] The parent compound, phenylboronic acid, serves as a useful, albeit imperfect, baseline.

Table 2: Qualitative Solubility of Phenylboronic Acid in Common Organic Solvents

| Solvent Class | Examples | Solubility Level | Rationale | Reference |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid's -OH groups. | [4][8] |

| Ketones | Acetone, 3-Pentanone | High | The carbonyl oxygen is an effective hydrogen bond acceptor. | [4] |

| Alcohols | Methanol, Ethanol | High | Protic solvents capable of extensive hydrogen bonding with both the boronic acid and pyridine nitrogen. | [9] |

| Halogenated | Chloroform, Dichloromethane (DCM) | Moderate | Can act as weak hydrogen bond donors and have sufficient polarity to solvate the molecule. | [4] |

| Aromatic | Toluene, Benzene | Low | Insufficient polarity to effectively solvate the polar boronic acid and pyridine groups. | [8] |

| Alkanes | Hexanes, Methylcyclohexane | Very Low | Nonpolar solvents are unable to overcome the crystal lattice energy of the highly polar solid. | [4] |

Predictions for this compound:

-

Enhanced Polarity: The addition of the pyridine nitrogen increases the overall polarity compared to phenylboronic acid.

-

Expected Solubility: It is expected to exhibit high solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., THF, acetone, DMF, DMSO). Its solubility in ethers and ketones should be particularly high, making these excellent choices for reaction solvents.[4]

-

Low Solubility: Similar to phenylboronic acid, it will likely have very low solubility in nonpolar solvents like hexanes and toluene.

Experimental Protocol for Solubility Determination

To overcome the lack of published data, empirical determination is necessary. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids as a function of temperature.[4][5] This method involves heating a slurry of known composition until complete dissolution is observed.

Workflow for Dynamic Solubility Determination

Caption: Fig. 2: Experimental workflow for dynamic solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (±0.0001 g accuracy)

-

Sealed glass vials (e.g., 4 mL screw-cap vials with PTFE septa)

-

Magnetic stir bars

-

Controlled heating block or oil bath with a digital temperature controller and probe

-

Light source and a contrasting background to aid in visual detection of dissolution

Procedure:

-

Preparation of the Sample:

-

Accurately weigh a specific amount of this compound (e.g., 50.0 mg) into a clean, dry glass vial.

-

Add a magnetic stir bar.

-

Using a calibrated pipette or syringe, add a precise volume (e.g., 1.00 mL) of the chosen organic solvent.

-

Seal the vial tightly to prevent solvent evaporation. The exact composition (mole fraction or concentration) of this slurry is now known.

-

-

Solubility Measurement:

-

Place the sealed vial into the heating block.

-

Begin vigorous stirring to ensure the suspension is homogenous.

-

Start heating the sample at a slow, constant rate (e.g., 0.3 K per minute).[5] Rationale: A slow heating rate is crucial to ensure the system remains at thermal equilibrium and to allow for accurate determination of the dissolution temperature.

-

-

Endpoint Determination:

-

Carefully observe the vial against a well-lit, dark background.

-

The endpoint is the temperature at which the last solid particle dissolves, and the solution becomes perfectly clear and transparent. This is the equilibrium solubility temperature for that specific concentration.

-

Record this temperature immediately.

-

-

Data Compilation:

-

Repeat steps 1-3 with different, accurately known compositions of solute and solvent. For example, prepare samples at 25, 50, 75, 100, and 150 mg of solute per 1.00 mL of solvent.

-

This series of experiments will generate a set of data points, each corresponding to a specific concentration and its dissolution temperature.

-

-

Constructing the Solubility Curve:

-

Convert the mass/volume data into a standard concentration unit (e.g., mol/L, g/100g solvent, or mole fraction).

-

Plot the concentration (y-axis) against the recorded dissolution temperature (x-axis). This graph represents the solubility curve of this compound in the chosen solvent.

-

Conclusion and Practical Implications

Understanding the solubility of this compound is fundamental to its effective use in synthesis. While published quantitative data is scarce, this guide provides the theoretical foundation and a practical, reliable experimental method for its determination. The dynamic method described herein allows researchers to generate precise solubility curves, which are invaluable for:

-

Reaction Solvent Selection: Choosing a solvent that can dissolve the necessary amount of the boronic acid at the desired reaction temperature.

-

Optimizing Reaction Concentration: Avoiding overly dilute conditions that slow reaction rates or supersaturated conditions that can lead to precipitation and heterogeneity.

-

Developing Purification Protocols: Identifying suitable solvent systems for crystallization and purification of products.

By investing the time to empirically determine solubility, scientists can significantly improve the robustness, reproducibility, and efficiency of their synthetic procedures involving this important building block.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

-

Domanska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

- Hall, D. G. (Ed.). (2011).

-

Cammidge, A. N., et al. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

Domanska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methylpyridin-4-yl)boronic acid. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.

-

SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

Sources

- 1. cas 930303-26-7|| where to buy this compound [chemenu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

3-Methylpyridin-2-ylboronic acid stability and degradation

An In-depth Technical Guide to the Stability and Degradation of 3-Methylpyridin-2-ylboronic Acid

Introduction

3-Methylpyridin-2-ylboronic acid is a heterocyclic organoboron compound of significant interest to researchers and drug development professionals. As a key building block in synthetic chemistry, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1][2][3] The pyridine moiety, a common scaffold in pharmacologically active molecules, makes this reagent particularly valuable for accessing novel chemical space.

However, the utility of any boronic acid is intrinsically linked to its stability. Boronic acids are known to be susceptible to various degradation pathways that can compromise reaction yields, introduce impurities, and affect the overall integrity of a synthetic process.[4][5] 3-Methylpyridin-2-ylboronic acid, with its basic nitrogen atom adjacent to the boronic acid group, presents a unique and complex stability profile compared to simple arylboronic acids.

This guide provides a comprehensive technical overview of the stability and degradation of 3-Methylpyridin-2-ylboronic acid. We will delve into the core degradation mechanisms, analyze the factors influencing its stability, present strategies for mitigation, and detail the analytical methodologies required for its assessment. This document is intended to serve as an essential resource for scientists seeking to effectively utilize this versatile reagent while ensuring experimental reproducibility and success.

The Chemical Stability Landscape of Boronic Acids

Boronic acids (RB(OH)₂) are generally crystalline solids that are moderately stable to air and water, a key advantage that has propelled their widespread use.[6][7] The boron atom in a boronic acid is sp²-hybridized, possessing a vacant p-orbital that renders it a Lewis acid. This electronic feature is central to both its reactivity and its instability. The principal degradation pathways applicable to most boronic acids, including our topic compound, are protodeboronation, oxidation, and boroxine formation.

-

Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom. This process can be catalyzed by both acids and bases and is often a significant competing side reaction in cross-coupling protocols.[8][9][10][11][12]

-

Oxidative Deboronation: The C–B bond is susceptible to attack by reactive oxygen species (ROS), leading to its cleavage and the formation of a corresponding alcohol (or phenol) and boric acid.[8][13] This pathway is a major concern for the long-term storage and handling of boronic acids in ambient conditions.[8][14][15]

-

Boroxine Formation: This is an equilibrium process involving the intermolecular dehydration of three boronic acid molecules to form a six-membered cyclic anhydride known as a boroxine. This process is typically reversible upon the addition of water.

For 3-Methylpyridin-2-ylboronic acid, the presence of the pyridine ring introduces additional mechanistic nuances, particularly concerning the influence of pH on its stability.

Degradation Pathways of 3-Methylpyridin-2-ylboronic Acid

The unique structure of 3-Methylpyridin-2-ylboronic acid, featuring a basic nitrogen atom at a position ortho to the C-B bond, makes it particularly susceptible to specific degradation mechanisms, especially protodeboronation.

Protodeboronation: The Primary Challenge

Protodeboronation is arguably the most detrimental side reaction for this compound, directly consuming the reagent and forming 3-methylpyridine. The rate and mechanism are highly dependent on the pH of the medium.

-

Base-Catalyzed Pathway: Under basic conditions, common in Suzuki-Miyaura coupling, the boronic acid is deprotonated to form the more nucleophilic boronate anion ([RB(OH)₃]⁻). This species is more reactive and can undergo reaction with a proton source (like water) to cleave the C-B bond.[9][11]

-

Acid-Catalyzed Pathway: In acidic media, protonation of the pyridine nitrogen can occur. The subsequent reaction with an acid source can also lead to C-B bond cleavage.[12]

-

Zwitterionic Pathway: A crucial mechanism for 2-pyridinylboronic acids involves the formation of a zwitterionic species under neutral or near-neutral pH conditions. This internal salt can undergo a unimolecular fragmentation, leading to rapid protodeboronation.[16] This pathway makes compounds like 3-Methylpyridin-2-ylboronic acid particularly unstable in neutral aqueous solutions.

Caption: Key pathways for the protodeboronation of 3-Methylpyridin-2-ylboronic acid.

Oxidative Degradation

In the presence of oxygen or other oxidizing agents, 3-Methylpyridin-2-ylboronic acid can undergo oxidative degradation. The mechanism involves the attack of a nucleophilic oxidant (like a hydroperoxide anion) on the electron-deficient boron atom, followed by a 1,2-migratory insertion of the pyridine ring from the boron to the oxygen atom. Subsequent hydrolysis yields the final product, 3-methyl-2-hydroxypyridine, and boric acid.[13]

Caption: Simplified workflow for the oxidative degradation of 3-Methylpyridin-2-ylboronic acid.

Boroxine Formation

Like most boronic acids, 3-Methylpyridin-2-ylboronic acid can exist in equilibrium with its corresponding cyclic anhydride, a boroxine. This occurs through the elimination of three molecules of water from three molecules of the boronic acid. While this process does not involve C-B bond cleavage, the presence of boroxine can affect solubility, reactivity, and accurate quantification of the active monomeric species. The equilibrium is readily shifted back towards the boronic acid in the presence of water.

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Summary of Degradation Pathways and Influencing Factors

The stability of 3-Methylpyridin-2-ylboronic acid is not static; it is a dynamic property influenced by several environmental and experimental factors. Understanding these factors is critical for developing effective mitigation strategies.

| Degradation Pathway | Favored By | Major Product(s) | Mitigation Strategies |

| Protodeboronation | Extreme pH (acidic or basic), neutral aqueous solutions, elevated temperatures. | 3-Methylpyridine, Boric Acid | Control pH, use aprotic solvents, use as boronate ester, employ "slow-release" protocols.[5][16] |

| Oxidative Degradation | Presence of air (O₂), reactive oxygen species (ROS), metal contaminants (e.g., Cu²⁺).[17] | 3-Methyl-2-hydroxypyridine, Boric Acid | Store under inert atmosphere (Ar, N₂), use deoxygenated solvents, avoid peroxide-forming solvents.[18] |

| Boroxine Formation | Anhydrous conditions, elevated temperatures, removal of water. | Cyclic boroxine trimer | Store in a controlled humidity environment; reversible with water. |

Recommended Handling and Storage

Given the sensitivities outlined above, stringent handling and storage protocols are mandatory to preserve the integrity of 3-Methylpyridin-2-ylboronic acid.

-

Storage Temperature: The compound should be stored in a freezer at or below -20°C to minimize thermal degradation.[18][19]

-

Atmosphere: Due to its sensitivity to both moisture and oxygen, it must be stored under a dry, inert atmosphere such as argon or nitrogen.[18] The container should be securely sealed.[18]

-

Solvent Choice: For preparing stock solutions, use of dry, aprotic solvents (e.g., acetonitrile, THF, dioxane) is highly recommended to prevent premature hydrolysis and protodeboronation.

Analytical Methodologies for Stability Assessment

A robust analytical program is essential for monitoring the purity and stability of 3-Methylpyridin-2-ylboronic acid. A combination of chromatographic and spectroscopic techniques is typically employed.

Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability analysis, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[20]

A significant challenge in the reversed-phase HPLC analysis of boronic acids is their potential for on-column degradation.[20] To develop a reliable, stability-indicating method, the following must be considered:

-

Minimizing On-Column Hydrolysis: Use of end-capped columns to reduce interaction with free silanol groups is beneficial.[20] Sample preparation is also critical; dissolving the sample in an aprotic diluent like acetonitrile immediately before injection can minimize hydrolysis in the vial.[21]

-

Mobile Phase Selection: A common approach involves using a buffered aqueous-organic mobile phase, for instance, acetonitrile and water with an ammonium acetate buffer.[22]

-

Forced Degradation Studies: To validate the method's ability to separate all potential degradants, a forced degradation study must be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is effective for identifying and quantifying the protodeboronation product (3-methylpyridine). More powerfully, ¹¹B NMR provides direct insight into the chemical environment of the boron atom, allowing for the detection of boroxine formation, boronate ester formation, or other changes to the B(OH)₂ group.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an indispensable tool for identifying unknown degradation products formed during stability studies. It provides the molecular weight of the degradants, which is crucial for structural elucidation.[20][22]

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a typical workflow for assessing the stability of 3-Methylpyridin-2-ylboronic acid under stress conditions.

-

Sample Preparation: Prepare a stock solution of 3-Methylpyridin-2-ylboronic acid in acetonitrile at a concentration of ~1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound in an oven at 80°C for 48 hours, then dissolve in acetonitrile for analysis.

-

Photolytic Stress: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours, then dissolve for analysis.

-

-

Neutralization and Dilution: Before injection, neutralize the acidic and basic samples and dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase initial composition.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/PDA method. Use LC-MS to identify major degradation peaks.

Caption: Workflow for a forced degradation study of 3-Methylpyridin-2-ylboronic acid.

Protocol 2: Example Stability-Indicating HPLC Method

This protocol provides a starting point for developing a method to monitor the stability of 3-Methylpyridin-2-ylboronic acid.

-

Column: XBridge Premier BEH C18, 2.5 µm, 3.0 x 100 mm (or equivalent modern end-capped C18 column).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: Linear gradient from 5% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 35°C.

-

Detection: UV at 265 nm.

-

Injection Volume: 2 µL.

-

Sample Diluent: Acetonitrile.

Conclusion

3-Methylpyridin-2-ylboronic acid is a powerful reagent for modern organic synthesis, but its effective application demands a thorough understanding of its inherent instabilities. The primary degradation pathways of concern are protodeboronation, which is highly pH-sensitive and exacerbated by the adjacent pyridine nitrogen, and oxidative degradation. The formation of boroxines represents a reversible equilibrium that can also impact experimental outcomes.

By implementing rigorous storage and handling protocols—specifically, maintaining cold, dry, and inert conditions—researchers can significantly extend the shelf-life and preserve the purity of this compound. Furthermore, the use of robust, stability-indicating analytical methods, particularly HPLC, is non-negotiable for quality control and for troubleshooting synthetic protocols. The insights and methodologies presented in this guide are intended to equip scientists with the knowledge necessary to mitigate the challenges associated with the stability of 3-Methylpyridin-2-ylboronic acid, thereby enabling more reliable and successful research and development outcomes.

References

- Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Google Scholar.

-

Al-Zoubi, R. M., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]

-

Protodeboronation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Boronic Acids and Derivatives. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Bull, J. A., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. bioRxiv. Retrieved from [Link]

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Retrieved from [Link]

-

Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

-

Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Bull, J. A., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ResearchGate. Retrieved from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

-

Liu, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Reddy, G. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Retrieved from [Link]

-

Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

Harino, H., et al. (2014). Degradation of triphenylborane-pyridine antifouling agent in water by copper ions. Journal of Environmental Science and Health, Part A. Retrieved from [Link]

-

Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

-

Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). MDPI. Retrieved from [Link]

-

SAFETY DATA SHEET. (2025). A75706. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Bull, J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Retrieved from [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2019). PMC - NIH. Retrieved from [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

-

The Slow-Release Strategy in Suzuki–Miyaura Coupling. (2014). ResearchGate. Retrieved from [Link]

-

pH-Dependent formation equilibrium of a boronic ester in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

-

Butkiewicz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

3-Methylpyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. cas 930303-26-7|| where to buy 3-Methylpyridine-2-boronic acid [chemenu.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Protodeboronation [organic-chemistry.org]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. synthical.com [synthical.com]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protodeboronation - Wikipedia [en.wikipedia.org]

- 17. Degradation of triphenylborane-pyridine antifouling agent in water by copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. This compound CAS#: 930303-26-7 [amp.chemicalbook.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Strategic Role of 3-Methylpyridine-2-boronic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Boronic acids have emerged as exceptionally versatile building blocks, and among them, 3-Methylpyridine-2-boronic acid holds a place of distinction.[1] This technical guide provides an in-depth analysis of the synthesis, properties, and critical applications of this compound (C₆H₈BNO₂), a key reagent in the construction of complex bioactive molecules.[2][3] We will explore its pivotal role in palladium-catalyzed cross-coupling reactions, examine its influence on the physicochemical properties of drug candidates, and provide detailed, field-proven experimental protocols to empower researchers in its effective utilization.

Introduction: The Ascendancy of Boronic Acids and the Pyridine Moiety

The trajectory of medicinal chemistry has been significantly influenced by the development of robust and versatile synthetic methodologies. Boron-containing compounds, once considered niche, are now integral to the drug discovery pipeline, a shift catalyzed by the success of drugs like the proteasome inhibitor Bortezomib (Velcade®).[4][5] Boronic acids are particularly valued for their unique electronic properties, stability, and amenability to a wide range of chemical transformations.[5][6]

Simultaneously, the pyridine ring is a "privileged" scaffold in drug design, present in a significant percentage of FDA-approved nitrogen-heterocyclic drugs.[7][8] Its ability to act as a hydrogen bond acceptor, engage in π-stacking interactions, and modulate aqueous solubility makes it a highly sought-after component in pharmacophores.[8]

This compound strategically combines these two powerful motifs. The presence of the boronic acid at the 2-position of the pyridine ring, flanked by a methyl group at the 3-position, creates a unique reagent with distinct steric and electronic properties that medicinal chemists can exploit for the targeted synthesis of novel therapeutics.

Physicochemical Properties and Structural Rationale

The utility of this compound stems from its specific molecular architecture.

The key features influencing its reactivity and application are:

-

The Boronic Acid Group : As a Lewis acid, the boronic acid moiety is the reactive handle for cross-coupling reactions.[5] Its electrophilicity is modulated by the adjacent pyridine ring.

-

The Pyridine Nitrogen : The nitrogen atom renders the heterocyclic ring electron-deficient. This has two major consequences: it influences the rate of transmetalation in Suzuki-Miyaura coupling and provides a key interaction point for binding to biological targets.[10]

-

The Ortho-Methyl Group : The methyl group at the 3-position introduces steric hindrance around the C-B bond. This can influence the rotational barrier of the resulting biaryl bond in the final product, potentially locking in a favorable conformation for target engagement. It also modulates the electronic properties of the pyridine ring.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[9][11] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[11][12][13]

The reaction enables the direct installation of the 3-methylpyridin-2-yl fragment onto a variety of molecular scaffolds, typically those bearing a halide (Br, I, Cl) or a triflate.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The use of 2-pyridylboronic acids can present challenges, such as slow transmetalation and a propensity for protodeboronation (loss of the boronic acid group).[10][14] The selection of an appropriate palladium catalyst, ligand, and base is therefore critical to overcoming these hurdles and achieving high reaction yields.[12][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.